7-(Hydroxymethyl)isobenzofuran-1(3H)-one
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Overview
Description
7-(Hydroxymethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through several routes. One common method involves the reaction of isobenzofuran-1(3H)-one with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 7-position . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
7-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-(Hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-(Hydroxymethyl)isobenzofuran-1(3H)-one can be compared with other similar compounds such as:
Isobenzofuran: A parent compound with a similar core structure but lacking the hydroxymethyl group.
Benzofuran: An isomer with a different arrangement of the furan ring.
Spiro[isobenzofuran-1(3H),4’-piperidines]: Compounds with a spiro connection to a piperidine ring, showing different biological activities. The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10H,4-5H2 |
InChI Key |
YYJMHIBMHTYKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)CO)C(=O)O1 |
Origin of Product |
United States |
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